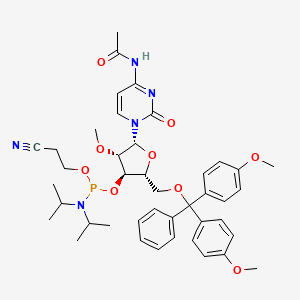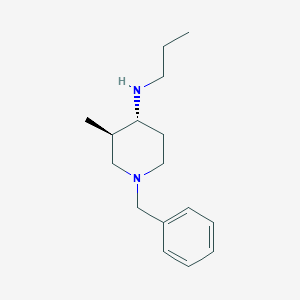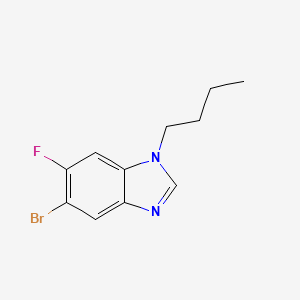
GASTRIC INHIBITORY POLYPEPTIDE (PORCINE)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gastric inhibitory polypeptide (GIP), also known as glucose-dependent insulinotropic polypeptide, is a 42-amino acid peptide hormone . It was first isolated in 1973 from porcine small intestine . GIP is produced and secreted by the enteroendocrine K cells, which are dispersed throughout the small intestine, with a preference for the duodenum and proximal jejunum . It plays a key role in regulating insulin secretion and glucose metabolism .
Synthesis Analysis
The GIP gene is located on chromosome 17 (17q21.32) and encodes for a preprohormone of 153 amino acids . GIP corresponds to residues 52–93 of the preprohormone . The majority of GLP-1-producing L cells are located in the distal gut, whereas GIP is synthesized within K cells predominantly localized to the duodenum .Molecular Structure Analysis
GIP is a 42-amino acid peptide hormone . The characterization of cDNA clones encoding this hormone indicates that it is derived by proteolytic processing of a 153-amino acid precursor .Physical And Chemical Properties Analysis
GIP is a solid, relatively small round granule of 200–300 nm . It is a peptide hormone secreted by neuroendocrine cells of the proximal small intestine .Wirkmechanismus
GIP is considered one of the most potent incretin hormones involved in postprandial insulin response . In the pancreas, GIP stimulates insulin secretion by beta cells, following the increased plasma glucose level after meals . GIP also enhances glucagon secretion . GIP receptors, class-II G-protein coupled receptors, are widely distributed . They are expressed on pancreatic beta cells, adipocytes, bone, adrenal cortex, heart, pituitary, cerebral cortex, hippocampus, and olfactory bulb . The widespread distribution of GIP receptors can explain the different extra-pancreatic functions of the hormone, such as lipid and adipose metabolism, bone turnover, and neuro-signaling mechanisms .
Zukünftige Richtungen
There are probably further clinically useful effects of GIP that require investigation . For instance, the glucoregulatory and anorectic activities of GIP have supported the development of incretin-based therapies for the treatment of type 2 diabetes and obesity . Furthermore, GIP-secreting neuroendocrine tumors are rarely described, indicating a potential area for future research .
Eigenschaften
CAS-Nummer |
11063-17-5 |
|---|---|
Molekularformel |
C225H342N60O66S1 |
Molekulargewicht |
4975.55 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S,5R)-3,5-Dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester](/img/structure/B1149050.png)
![Octahydro-1h-pyrido[1,2-a]pyrazine](/img/structure/B1149051.png)
![(1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B1149052.png)


